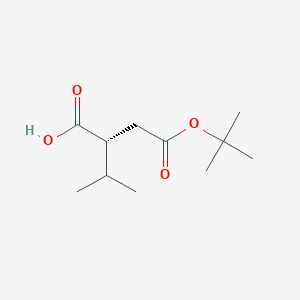

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

Description

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a tert-butoxy group and an isopropyl substituent on the oxobutanoic acid backbone. Its molecular formula is C₁₁H₂₀O₄, and its CAS Registry Number is 153427-69-1 (R-enantiomer), as confirmed by authoritative chemical databases . This compound is typically supplied with a purity of ≥97% and is available in quantities ranging from 100 mg to 1 g for research applications . The tert-butoxy group confers steric bulk and stability, making it a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJVFYCDSYHGW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.

Industrial Production Methods

Industrial production of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid, with the chemical formula , features a tert-butoxy group, which contributes to its unique reactivity and stability. The compound's chirality plays a crucial role in its biological interactions, making it an attractive candidate for pharmaceutical development.

Pharmaceutical Development

The compound has shown promise as a lead structure for drug development due to its biological activity. Its mechanism of action involves interactions with various biological targets, suggesting potential therapeutic roles in treating conditions such as:

- Cardiovascular Disorders : Research indicates that derivatives of this compound can inhibit neutral endopeptidase, which is involved in cardiovascular health. This inhibition may help manage conditions like hypertension and heart failure .

- Inflammatory Diseases : Studies have explored the compound's effects on inflammation pathways, indicating its potential in treating inflammatory disorders such as asthma and arthritis .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, including arginase. This inhibition is relevant for conditions like liver diseases and metabolic disorders, where arginase plays a critical role in the urea cycle .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. It can be modified to create various derivatives that are useful in both academic research and industrial applications. Its synthetic routes have been optimized for efficiency, making it suitable for large-scale production.

Case Study 1: Cardiovascular Applications

A study demonstrated the efficacy of this compound derivatives in reducing blood pressure in animal models. The compounds were administered to hypertensive rats, resulting in significant reductions in systolic blood pressure compared to control groups. This suggests potential for further development as antihypertensive agents.

Case Study 2: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of this compound on human keratinocytes exposed to UV radiation. The results indicated a marked decrease in pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating skin conditions characterized by inflammation.

Comparative Data Table

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the isopropyl and oxo groups can participate in various chemical interactions. These features enable the compound to act as a versatile intermediate in chemical reactions and biological processes.

Comparison with Similar Compounds

Notes and Discrepancies

CAS Number Clarification :

- incorrectly associates 389843-61-2 with the (R)-enantiomer. This CAS number corresponds to the (S)-enantiomer, as verified by chemical registries . Researchers must cross-validate CAS numbers to avoid errors.

Research Gaps: Limited data exists on the biological activity or catalytic applications of these compounds. Further studies using techniques like X-ray crystallography (e.g., SHELX software ) could elucidate structure-activity relationships.

Stereochemistry in Synthesis :

- The tert-butoxy group’s steric bulk aids in chiral resolution during synthesis, but enantiomeric purity must be confirmed via HPLC or chiral shift reagents.

Biological Activity

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound recognized for its unique structural features, including a tert-butoxy group and an isopropyl moiety. Its molecular formula is CHO, with a molecular weight of approximately 216.27 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The compound's structure influences its biological activity significantly. The presence of the tert-butoxy group can affect its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and eliminations. Understanding its structure-activity relationship (SAR) is crucial for predicting its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and metabolic pathways. Preliminary studies suggest that it may play a role in modulating enzyme activity, which could have implications for drug development.

- Enzyme Interaction : The compound's interactions with specific enzymes are under investigation, with preliminary data suggesting potential modulation of metabolic pathways.

- Therapeutic Potential : Studies indicate that compounds with similar structures have shown anti-inflammatory and anti-fibrotic properties, suggesting that this compound could exhibit similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives on liver fibrosis markers. Compounds structurally similar to this compound demonstrated significant inhibition of COL1A1 and α-SMA in LX-2 cells, indicating a potential pathway for therapeutic intervention in fibrotic diseases .

| Compound | Inhibition Rate (%) | Target |

|---|---|---|

| Compound 41 | 81.54% | COL1A1 |

| Compound 8a | 66.72% | α-SMA |

Study 2: Molecular Docking Studies

Molecular docking studies have revealed potential interactions between this compound and various enzyme targets. These studies highlight the importance of hydrogen bonding and hydrophobic interactions in determining the compound's biological activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-4-(tert-butoxy)-2-cyclobutyl-4-oxobutanoic acid | Structure | Anti-inflammatory effects |

| (R)-4-(tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid | Structure | Cytotoxicity against cancer cells |

Q & A

Basic Questions

Q. What are the common synthetic strategies for preparing (R)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid?

- Methodological Answer : The synthesis typically involves stereoselective esterification and protection of reactive groups. For example, tert-butyl esters are introduced via reaction with tert-butyl chloroformate or tert-butanol under acidic conditions. A related compound, (R)-2-(benzoylthio)-4-(tert-butoxy)-4-oxobutanoic acid, was synthesized using tert-butyl protection of hydroxyl groups followed by oxidation and thioesterification . Key steps include maintaining anhydrous conditions and controlling reaction temperature to avoid racemization.

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR is critical for confirming stereochemistry and functional groups. For example, tert-butyl groups show characteristic singlets at δ ~1.2–1.4 ppm, while ketone protons may appear as broad signals .

- Mass Spectrometry (LC-MS) : Used to confirm molecular weight, as demonstrated in Reference Example 97 for a structurally similar tert-butoxy peptide derivative (LC-MS: 574(M+H)+) .

- Drying Protocols : Ensuring complete removal of solvents (e.g., methanol) via vacuum drying is essential, as residual solvents can interfere with downstream reactions .

Q. What safety and handling precautions are necessary during experiments with tert-butoxy-containing compounds?

- Methodological Answer :

- Protective Equipment : Gloves, goggles, and lab coats are mandatory to prevent skin/eye contact.

- Waste Management : Separate collection of organic waste is required due to potential environmental hazards .

- Reactivity Considerations : The tert-butoxy group may decompose under strong acids, necessitating neutral pH conditions during storage .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability and reactivity in multi-step syntheses?

- Methodological Answer :

- Protecting Group Utility : The tert-butoxy group acts as a steric shield, preventing undesired nucleophilic attacks on the ketone or ester functionalities. This is critical in peptide synthesis, where tert-butyl esters protect carboxyl groups during coupling reactions .

- Deprotection Strategies : Removal typically requires strong acids (e.g., trifluoroacetic acid), which must be optimized to avoid side reactions. Kinetic studies comparing deprotection rates under varying acidic conditions can guide protocol design .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO). For example, RI-MP2 energy corrections validate the lowest-energy conformation of tert-butoxy derivatives .

- 3D Structure Visualization : Ball-and-stick models and LUMO images generated via DFT aid in understanding reactivity patterns (e.g., nucleophilic attack sites) .

Q. How can crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Using programs like SHELXL for refinement, as demonstrated in small-molecule crystallography. The tert-butyl group’s bulky structure often yields high-quality crystals, enabling precise determination of the (R)-configuration .

- Twinned Data Handling : For macromolecular applications, SHELXPRO can process twinned data to resolve overlapping reflections .

Q. What analytical challenges arise when characterizing tert-butoxy derivatives, and how can they be mitigated?

- Methodological Answer :

- NMR Signal Overlap : The isopropyl and tert-butyl groups may produce complex splitting patterns. Using deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) resolves overlapping signals .

- Chromatographic Purity : Reverse-phase HPLC with UV detection at 210–254 nm effectively separates tert-butoxy compounds from byproducts. Gradient elution (water/acetonitrile with 0.1% TFA) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.